Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-
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Overview
Description
Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a chlorine atom at position 4, an ethoxy group at position 6, and a phenyl group at position 2. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-ethoxy-2-phenylpyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has a methylthio group instead of a phenyl group, resulting in different chemical and biological properties.
Uniqueness
Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine, ethoxy, and phenyl groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
ULIJRAOWRDURKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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